molecular formula C4H6O2 B051336 3-Butenoic acid CAS No. 625-38-7

3-Butenoic acid

Cat. No. B051336
Key on ui cas rn: 625-38-7
M. Wt: 86.09 g/mol
InChI Key: PVEOYINWKBTPIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04140865

Procedure details

The reaction was carried out as described in Example 15, with the exception that 170 grams of the allyl ester of p-toluylic acid were used instead of the benzoate. 21.2 grams of γ-butyrolactone and 8.8 grams of vinyl acetic acid were obtained.
[Compound]
Name
allyl ester
Quantity
170 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC1C=C[C:5]([C:8]([OH:10])=[O:9])=[CH:4][CH:3]=1.[C:11]([O-:19])(=[O:18])[C:12]1C=CC=[CH:14][CH:13]=1>>[C:8]1(=[O:10])[O:9][CH2:3][CH2:4][CH2:5]1.[CH:13]([CH2:12][C:11]([OH:19])=[O:18])=[CH2:14]

Inputs

Step One
Name
allyl ester
Quantity
170 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=C1)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCO1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 21.2 g
Name
Type
product
Smiles
C(=C)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.